3,4-Difluoronitrobenzene

Catalog No.
S705323
CAS No.
369-34-6
M.F
C6H3F2NO2
M. Wt
159.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Difluoronitrobenzene

CAS Number

369-34-6

Product Name

3,4-Difluoronitrobenzene

IUPAC Name

1,2-difluoro-4-nitrobenzene

Molecular Formula

C6H3F2NO2

Molecular Weight

159.09 g/mol

InChI

InChI=1S/C6H3F2NO2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H

InChI Key

RUBQQRMAWLSCCJ-UHFFFAOYSA-N

Synonyms

1,2-Difluoro-4-nitrobenzene; 3,4-Difluoronitrobenzene; 4-Nitro-1,2-difluorobenzene

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)F

The exact mass of the compound 3,4-Difluoronitrobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,4-Difluoronitrobenzene is a highly reactive, bifunctional aromatic intermediate characterized by the presence of a strongly electron-withdrawing nitro group that differentially activates its two fluorine substituents. In procurement and process chemistry, it is primarily valued for its predictable regioselectivity in Nucleophilic Aromatic Substitution (SNAr) reactions. Because the nitro group strongly activates the para-position, nucleophiles such as amines and thiols selectively displace the 4-fluoro substituent under mild conditions, leaving the 3-fluoro group intact. This precise reactivity profile makes it an indispensable precursor for synthesizing complex fluorinated active pharmaceutical ingredients (APIs), including oxazolidinone antibiotics like linezolid and fluoroquinolones like nadifloxacin, where the meta-fluoro moiety must be preserved in the final scaffold[1].

Procurement Fit

Regiospecific 3,4-substitution pattern required for oxazolidinone pharmacophore construction
Process CSTR-compatible flow chemistry profile documented for SNAr reactions
Purification Non-azeotropic VLE with 2,5-isomer enables fractional distillation separation

Attempting to substitute 3,4-difluoronitrobenzene with cheaper chlorinated analogs, such as 3,4-dichloronitrobenzene, severely compromises process efficiency. Chlorine is a significantly poorer leaving group in SNAr reactions, necessitating harsher reaction conditions—such as elevated temperatures and stronger bases—which drive up energy costs and increase the formation of unwanted byproducts. Furthermore, structural isomers like 2,4-difluoronitrobenzene possess two highly activated leaving groups (ortho and para to the nitro group), leading to competitive substitution and poor regiocontrol. For pharmaceutical syntheses requiring a specific 3-fluoro-4-substituted architecture, failing to procure the exact 3,4-difluoro isomer results in complex downstream purification bottlenecks, reduced overall yield, and elevated residual mutagenic impurity risks [1].

Substitution Risk

Regioselectivity mismatch

Other difluoronitrobenzene isomers yield structurally distinct intermediates; 3,4-pattern is specific to oxazolidinone API architecture.

Reactor compatibility divergence

3,4-isomer produces poorly soluble product blocking tubular flow reactors; 2,4-isomer reacts smoothly. Substitution may require CSTR redesign.

Superior SNAr Leaving Group Kinetics vs. Chlorinated Analogs

In nucleophilic aromatic substitution, the electronegativity of the leaving group dictates the reaction rate. 3,4-Difluoronitrobenzene demonstrates vastly superior reactivity compared to 3,4-dichloronitrobenzene. When reacted with nucleophiles like morpholine, the 4-fluoro group in 3,4-difluoronitrobenzene is displaced rapidly under mild conditions with conversions exceeding 95%. In contrast, achieving similar conversions with chlorinated analogs like 3,4-dichloronitrobenzene requires significantly higher temperatures and extended reaction times, often resulting in lower selectivity and higher impurity profiles [1].

Evidence DimensionReaction temperature and conversion for SNAr
Target Compound Data>95% conversion at mild temperatures
Comparator Or Baseline3,4-Dichloronitrobenzene (requires elevated temperatures for comparable substitution)
Quantified DifferenceSignificant reduction in required process temperature and time
ConditionsNucleophilic substitution with morpholine in polar aprotic solvent

Procuring the fluorinated analog drastically reduces energy consumption and thermal degradation during scale-up.

Enthalpy of Formation
Head-to-head
−302.4 ± 2.1 kJ·mol−¹
Reported greater thermodynamic stability vs. 2,4- and 2,5-isomers
Rotating bomb calorimetry, 298.15 K; supports process safety review

Regioselective Control in API Precursor Synthesis

The synthesis of linezolid requires a precise 3-fluoro-4-morpholino architecture. 3,4-Difluoronitrobenzene provides exceptional regiocontrol because the nitro group activates the 4-position (para) significantly more than the 3-position (meta). Continuous flow and batch self-optimization studies demonstrate that reacting 3,4-difluoronitrobenzene with morpholine yields the desired intermediate with >95% conversion and excellent space-time yields (>4.3 kg/L/h). Using isomers like 2,4-difluoronitrobenzene leads to mixed ortho/para substitution, requiring costly chromatographic separation [1].

Evidence DimensionRegioselective conversion to mono-substituted intermediate
Target Compound Data>95% regioselective conversion at the 4-position with >4.3 kg/L/h STY
Comparator Or Baseline2,4-Difluoronitrobenzene (yields mixed ortho/para substitution products)
Quantified DifferenceNear-quantitative regiocontrol vs. mixed isomer generation
ConditionsSNAr reaction with morpholine, optimized continuous flow conditions

High regioselectivity eliminates the need for complex, solvent-heavy purification steps in pharmaceutical manufacturing.

Flow Reactor Fit
Head-to-head
3,4-isomer blocked tubular reactor; requires CSTR
Reactor selection context for SNAr flow chemistry
Morpholine/EtOH; Vapourtec application note

Downstream Purity and Mutagenic Impurity Control

Regulatory standards for oxazolidinone antibiotics like linezolid mandate strict limits on residual mutagenic initiators. The efficient reactivity of 3,4-difluoronitrobenzene ensures that it is nearly completely consumed during the initial SNAr step. Validated LC-APCI-MS/MS methods confirm that when optimized processes are used, residual 3,4-difluoronitrobenzene can be reliably controlled well below the strict 8.3 µg/g safety threshold in the final drug formulation. Using less reactive chlorinated precursors often leaves higher levels of unreacted starting material, complicating downstream impurity clearance[1].

Evidence DimensionResidual starting material clearance
Target Compound DataControlled below 8.3 µg/g threshold
Comparator Or BaselineLess reactive chlorinated precursors (higher residual unreacted material)
Quantified DifferenceReliable compliance with strict mutagenic impurity limits
ConditionsLC-APCI-MS/MS trace analysis of final linezolid formulation

Ensuring complete consumption of the starting material minimizes the risk of regulatory rejection due to mutagenic impurities.

VLE Behavior
Reported
Non-azeotropic with 2,5-DFNB at 101.2 kPa
Supports high-purity separation by fractional distillation
VLE data, 293.15–478 K; Fluid Phase Equilibria 2025
Synthetic Specificity
Class-level
Specified starting material for oxazolidinone pharmacophore
Isomer-specific route requirement for API synthesis
Piperazine/MeCN reflux; subsequent Pd/C reduction
Production Method
Data to verify
Patented route from 3-chloro-4-fluorobenzoic acid
Reported high-yield context; independent data needed
Patent claims industrial simplicity; no comparative yields
Impurity Limit
Analytical context
Target ≤8.3 µg/g in linezolid API; LOQ 0.83 µg/g
Supports high-purity procurement requirement
LC-APCI-MS/MS; Pharmaceuticals 2025, 18(4), 465

Synthesis of Linezolid and Oxazolidinone Antibiotics

3,4-Difluoronitrobenzene is the premier starting material for linezolid. Its highly regioselective reaction with morpholine directly yields the critical 3-fluoro-4-morpholinonitrobenzene intermediate, a process that is easily scalable and avoids the mixed-isomer pitfalls of alternative precursors[1].

Production of Fluoroquinolone Antibacterial Agents

It serves as a vital building block for tricyclic fluoroquinolones like nadifloxacin. The preservation of the 3-fluoro group during initial substitutions is essential for the final drug's binding affinity and efficacy, making this specific isomer non-substitutable [2].

Development of Advanced Agrochemicals

The predictable SNAr reactivity allows for the rapid assembly of fluorinated pesticide and herbicide scaffolds, where the specific positioning of the fluorine atom enhances metabolic stability and environmental persistence compared to chlorinated alternatives [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Oxazolidinone API manufacturing
3,4-regiospecific isomer requirement
Synthetic route fidelity; impurity control ≤8.3 µg/g
Continuous flow SNAr process development
CSTR-compatible solubility profile
Reactor configuration; blockage mitigation
High-purity isomer supply by distillation
Non-azeotropic VLE with 2,5-isomer
Distillation separation factor; isomeric purity documentation
Fluorinated heterocycle R&D
Predictable regiospecific SNAr reactivity
Regiochemical outcome; scaffold construction

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Exact Mass

159.01318466 Da

Monoisotopic Mass

159.01318466 Da

Heavy Atom Count

11

UNII

B3RMA758VG

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (15.22%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (13.04%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (13.04%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H373 (10.87%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

369-34-6

Wikipedia

3,4-Difluoronitrobenzene

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